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Comparative Pharmacokinetic Profile of PSI-
6206 in Rhesus Monkeys
An objective analysis of the pharmacokinetic properties of PSI-6206, a uridine nucleotide

analog, based on preclinical data from rhesus monkey studies. This guide provides a summary

of its formation from the parent compound PSI-6130, key pharmacokinetic parameters, and the

experimental methodology employed.

PSI-6206 is the deaminated metabolite of PSI-6130, a potent inhibitor of the hepatitis C virus

(HCV) NS5B polymerase.[1] Understanding the pharmacokinetic profile of PSI-6206 is crucial

for evaluating its potential therapeutic efficacy and safety. This guide consolidates available

data on the pharmacokinetics of PSI-6206 in rhesus monkeys following the administration of its

parent drug, PSI-6130.

Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of PSI-6130 and its

metabolite PSI-6206 in rhesus monkeys after a single 33.3 mg/kg dose of PSI-6130.
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Parameter
Intravenous (IV)
Administration of PSI-6130

Oral Administration of PSI-
6130

PSI-6130

Bioavailability - 24.0% ± 14.3%[2]

Mean Apparent Half-life (t½) 4.54 ± 3.98 h[2] 5.64 ± 1.13 h[2]

Mean Absorption Time (MAT) - 4.6 h[2]

% Dose Recovered in Urine

(Unchanged)
32.9% ± 12.6%[2] 6.0% ± 3.9%[2]

PSI-6206 (Metabolite)

% Dose Recovered in Urine

(as PSI-6206)
18.9% ± 6.6%[2] 3.9% ± 1.0%[2]

Total Bioavailability (PSI-6130

+ PSI-6206)
- 64% ± 26%[2]

Experimental Protocols
The pharmacokinetic data presented above were derived from a single-dose study in rhesus

monkeys. The key aspects of the experimental methodology are outlined below.

Animal Model:

The study was conducted in rhesus monkeys.[1][2]

Animals were maintained in a facility accredited by the American Association for

Accreditation of Laboratory Animal Care, following the guidelines of the Animal Welfare Act

and the National Institutes of Health's "Guide for the Care and Use of Laboratory Animals".[1]

Dosing:

Intravenous (IV) Administration: A single bolus dose of PSI-6130 at 33.3 mg/kg was

administered intravenously in 10 ml of sterile, pyrogen-free normal saline.[1]
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Oral Administration: A single dose of PSI-6130 at 33.3 mg/kg was administered by gastric

intubation in 10 ml of water, followed by a 3 ml water flush.[1]

A washout period of at least 4 weeks was implemented between the oral and intravenous

dosing.[1]

Sample Collection and Analysis:

Blood samples were collected at specified time points after drug administration to determine

the serum concentrations of PSI-6130 and PSI-6206.

Urine samples were also collected to quantify the amount of unchanged parent drug and its

deaminated metabolite.[2]

A noncompartmental pharmacokinetic analysis was performed on the serum data.[2]

Stability Studies:

The stability of radiolabeled PSI-6130 was assessed in both monkey and human whole

blood at 37°C. The results indicated that PSI-6130 was stable for at least 8 hours.[1]

Visualizations
The following diagrams illustrate the metabolic activation of PSI-6130 and the mechanism of

action of its active triphosphate form.
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Metabolic activation of PSI-6130 to PSI-6206 and its active form.
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Mechanism of action of PSI-6206 triphosphate on HCV replication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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